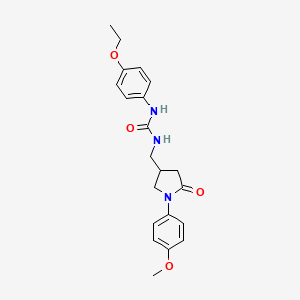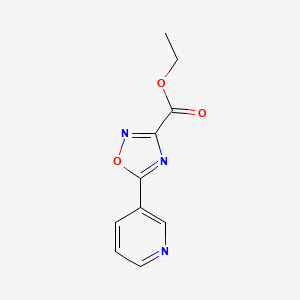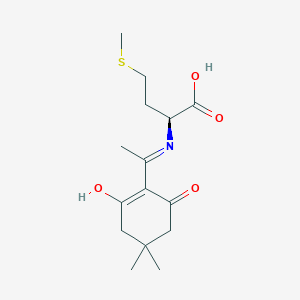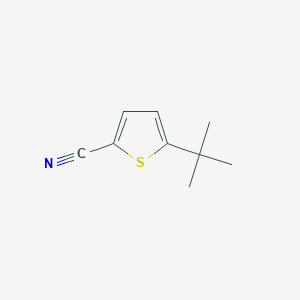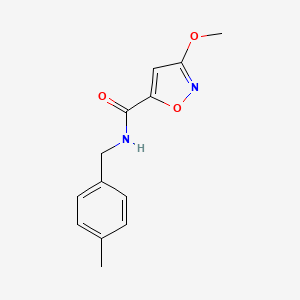
3-methoxy-N-(4-methylbenzyl)isoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .
Molecular Structure Analysis
The molecular structure of “3-methoxy-N-(4-methylbenzyl)isoxazole-5-carboxamide” is characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Chemical Reactions Analysis
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .
Scientific Research Applications
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel compounds with potential biological activities. For instance, novel derivatives have been synthesized for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the compound's relevance in cancer research (Hassan, Hafez, & Osman, 2014). Furthermore, derivatives of this compound have been studied for their anti-inflammatory and analgesic activities, demonstrating significant inhibitory activity on COX-2 selectivity and potential for pain management (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Mechanistic Studies
Investigations into the mechanisms of reactions involving isoxazole derivatives have been conducted, such as the thermally induced isomerisation of 3-p-alkoxyphenyl-5-methoxyisoxazoles, providing insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Nishiwaki, Azechi, & Fujiyama, 1974).
Drug Development and Therapeutic Applications
Compounds structurally related to 3-methoxy-N-(4-methylbenzyl)isoxazole-5-carboxamide have been explored for their potential in drug development. For example, a series of 5-aroylindolyl-substituted hydroxamic acids were developed, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6) with implications for Alzheimer's disease treatment (Lee et al., 2018).
Molecular and Electronic Analysis
The compound and its derivatives have been subject to molecular, electronic, nonlinear optical, and spectroscopic analysis, providing valuable data for the development of materials with specific optical properties (Beytur & Avinca, 2021).
Antimicrobial Studies
Novel derivatives have also been synthesized and evaluated for their antimicrobial activities against various pathogens, offering potential avenues for the development of new antimicrobial agents (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological changes .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Properties
IUPAC Name |
3-methoxy-N-[(4-methylphenyl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-3-5-10(6-4-9)8-14-13(16)11-7-12(17-2)15-18-11/h3-7H,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBRODPVGJQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B2965302.png)
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2965304.png)
![2-({1-[3-(Trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2965307.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)

![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)
